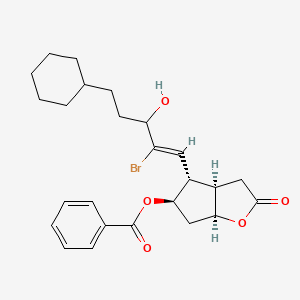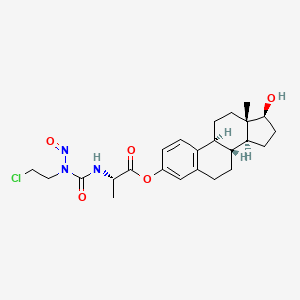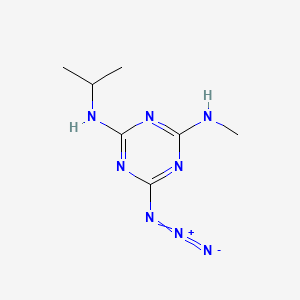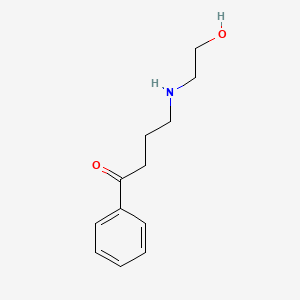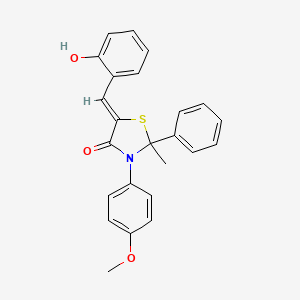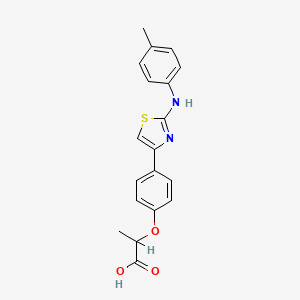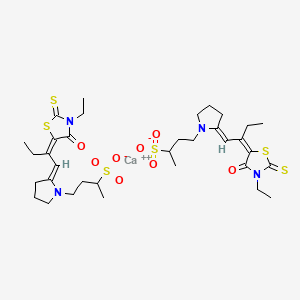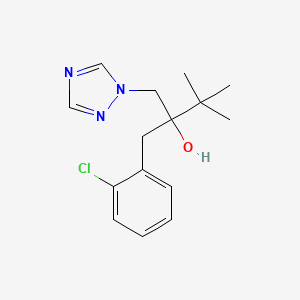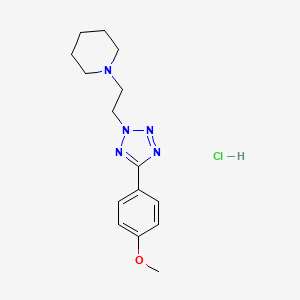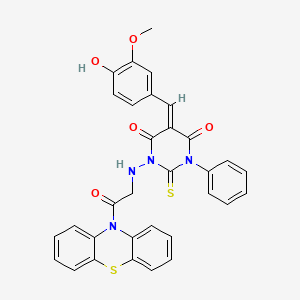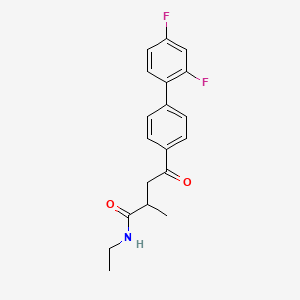
(+-)-2',4'-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1'-biphenyl)-4-butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is a synthetic organic compound characterized by its unique biphenyl structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine, due to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide typically involves multiple steps, starting from biphenyl derivatives One common method includes the reaction of biphenyl with fluorinating agents to introduce the difluoro groupsThe gamma-oxo group is usually introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the gamma-oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the biphenyl rings .
Aplicaciones Científicas De Investigación
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals
Mecanismo De Acción
The mechanism of action of (±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Diamino-4,4’-dimethyl-1,1’-biphenyl: A biphenyl derivative with amino groups.
2,2’-Diamino-4,4’-dimethyl-6,6’-dibromo-1,1’-biphenyl: A brominated biphenyl derivative.
Uniqueness
(±)-2’,4’-Difluoro-N-ethyl-alpha-methyl-gamma-oxo-(1,1’-biphenyl)-4-butanamide is unique due to its difluoro groups and gamma-oxo functionality, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives. These features make it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
161692-83-7 |
|---|---|
Fórmula molecular |
C19H19F2NO2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-N-ethyl-2-methyl-4-oxobutanamide |
InChI |
InChI=1S/C19H19F2NO2/c1-3-22-19(24)12(2)10-18(23)14-6-4-13(5-7-14)16-9-8-15(20)11-17(16)21/h4-9,11-12H,3,10H2,1-2H3,(H,22,24) |
Clave InChI |
GJKJZZUIATUTOD-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(C)CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


